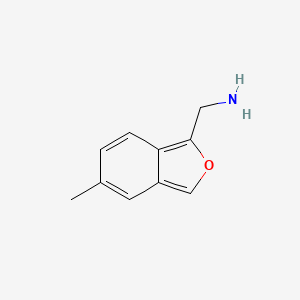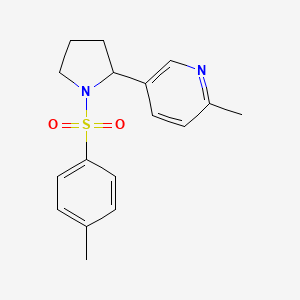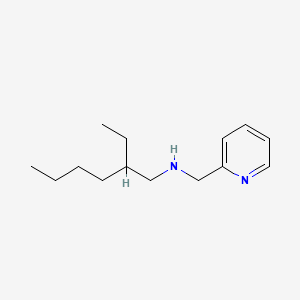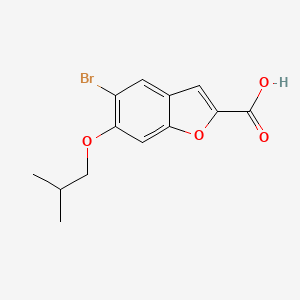
2-Benzofuranmethanamine, 5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofuranmethanamine, 5-methyl- is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 2-Benzofuranmethanamine, 5-methyl- consists of a benzofuran ring with a methyl group at the 5-position and an amine group attached to the methylene carbon at the 2-position.
Méthodes De Préparation
The synthesis of 2-Benzofuranmethanamine, 5-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods often involve large-scale preparation techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Benzofuranmethanamine, 5-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can lead to the formation of nitro compounds, while reduction can yield amines.
Applications De Recherche Scientifique
2-Benzofuranmethanamine, 5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Benzofuranmethanamine, 5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, its antibacterial activity may involve the inhibition of bacterial enzymes, while its anti-tumor activity may involve the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Benzofuranmethanamine, 5-methyl- can be compared with other benzofuran derivatives, such as:
Amiodarone: Known for its anti-arrhythmic properties.
Angelicin: Used in the treatment of skin diseases like psoriasis.
Bergapten: Exhibits anti-inflammatory and anti-cancer properties.
The uniqueness of 2-Benzofuranmethanamine, 5-methyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
(5-methyl-2-benzofuran-1-yl)methanamine |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-9-8(4-7)6-12-10(9)5-11/h2-4,6H,5,11H2,1H3 |
Clé InChI |
RNVZTQDTECANET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=COC(=C2C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821468.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11821476.png)





![4,6-Diamino-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11821522.png)
![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)


![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)

